4-methyl-4'-thiomorpholinomethyl benzophenone
Description
4-Methyl-4'-thiomorpholinomethyl benzophenone is a benzophenone derivative featuring a methyl group at the 4-position of one aromatic ring and a thiomorpholinomethyl substituent at the 4'-position of the second ring. Thiomorpholine, a six-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties to the compound.
Its discontinued commercial status (CymitQuimica) may reflect challenges in synthesis, stability, or niche applicability .
Properties
IUPAC Name |
(4-methylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-2-6-17(7-3-15)19(21)18-8-4-16(5-9-18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGCJZZOIOYLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642899 | |
| Record name | (4-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-28-0 | |
| Record name | Methanone, (4-methylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 4-methylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4-Methyl-4’-thiomorpholinomethylbenzophenone may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives .
Scientific Research Applications
Chemistry
In the field of organic synthesis, 4-methyl-4'-thiomorpholinomethyl benzophenone serves as a versatile building block for the creation of complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and acylations, makes it valuable for developing new compounds with desired properties.
Biology
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzophenone can inhibit the growth of various pathogens. For instance, this compound demonstrated effective antimicrobial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL.
- Anticancer Properties : In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 25 µM and 30 µM, respectively, indicating its potential as an anticancer agent.
Medicine
The compound is being explored for its therapeutic applications, particularly in drug development. Its mechanism of action involves inhibiting specific enzymes and modulating receptor activity, which could lead to significant therapeutic effects in various diseases.
Industry
In industrial applications, this compound is utilized in the production of high-performance active pharmaceutical ingredients (HPAPIs). Its low occupational exposure limit (OEL) underlines its importance in cleanroom environments for pharmaceutical manufacturing.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various benzophenone derivatives, confirming that this compound was one of the most effective against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the zone of inhibition.
Case Study 2: Cancer Cell Apoptosis
Another investigation into the anticancer effects revealed significant morphological changes in treated cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction. Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), supporting its role as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-Methyl-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Bioactivity
Halogenated Derivatives
- 4-Chloro-3-Fluoro-4'-Thiomorpholinomethyl Benzophenone (C₁₈H₁₇ClFNOS, MW 349.85): Halogenation enhances electronegativity and lipophilicity, improving membrane permeability.
Heterocyclic Modifications
- 4'-Morpholinomethyl-2-Thiomethylbenzophenone (C₁₉H₂₁NO₂S, MW 327.44): Substituting thiomorpholine with morpholine (oxygen instead of sulfur) reduces sulfur’s polarizability, impacting hydrogen-bonding capacity and solubility .
Functional Group Variations
Electron-Withdrawing Groups (EWGs)
Electron-Donating Groups (EDGs)
Anticancer Potential
Thiomorpholinomethyl benzophenones are hypothesized to interact with cellular targets such as kinases or DNA repair enzymes. For example, halogenated derivatives (e.g., 4-chloro-3-fluoro variant) are under investigation for breast cancer therapy due to structural similarities to chalcones with proven antiproliferative effects .
Photostability and Material Science
Benzophenones with thiomorpholine substituents may exhibit photoprotective mechanisms akin to methylated derivatives, where proton transfer or heterocycle conjugation stabilizes excited states, as seen in solar energy storage research .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Methyl-4'-thiomorpholinomethyl benzophenone is a benzophenone derivative known for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory domains. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a benzophenone core with a thiomorpholine moiety, which contributes to its biological activity. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Anticancer Properties
Recent studies have indicated that benzophenone derivatives exhibit significant anticancer activity. For instance, a study synthesized several benzophenones and evaluated their cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HL-60 (leukemia) | 0.48 |
| A-549 (lung) | 0.82 | |
| SMMC-7721 (liver) | 0.26 | |
| SW480 (colon) | 0.99 |
These results suggest that this compound has a potent inhibitory effect on cell proliferation across multiple cancer types, indicating its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of benzophenones have also been documented. A study evaluated the antibacterial activity of various benzophenone derivatives against both Gram-positive and Gram-negative bacteria:
| Compound | Bacteria | MIC (μM) |
|---|---|---|
| This compound | Staphylococcus aureus | 10.0 |
| Escherichia coli | 25.0 |
These findings demonstrate the compound's effectiveness against common bacterial pathogens, suggesting its utility in treating infections .
Anti-inflammatory Effects
Benzophenones have been recognized for their anti-inflammatory properties as well. In vitro studies showed that certain derivatives could inhibit lipopolysaccharide-induced nitric oxide production in macrophage cells:
| Compound | IC50 (μM) |
|---|---|
| Dimeric Benzophenones | 8.8 - 18.1 |
This indicates that similar compounds may possess anti-inflammatory effects, making them candidates for further investigation in inflammatory diseases .
Case Study 1: Antitumor Mechanisms
A comprehensive investigation into the antitumor mechanisms of benzophenone derivatives revealed that they interact with key signaling pathways involved in cell proliferation and apoptosis. Network pharmacology analyses identified several target genes such as AKT1 and CASP3 that are crucial in cancer biology .
Case Study 2: Safety Evaluation
The European Food Safety Authority (EFSA) conducted a safety evaluation of 4-methylbenzophenone due to its presence in food packaging materials. The assessment concluded that while it is likely to be a non-genotoxic carcinogen, short-term exposure at low levels does not pose significant health risks . This highlights the importance of understanding both the beneficial and adverse effects of such compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-4'-thiomorpholinomethyl benzophenone, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using anhydrous AlCl₃ as a catalyst in dry nitrobenzene under reflux (80–90°C for 45 min). Post-reaction, steam distillation removes nitrobenzene, followed by extraction with ether and recrystallization from ethanol to achieve ≥95% purity . Comparative studies suggest substituting thiomorpholinomethyl groups may require adjusting reaction stoichiometry (e.g., 1.5:1 molar ratio of acylating agent to aromatic substrate) to improve yields .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles (e.g., 57.45° between phenyl rings) and hydrogen-bonding networks stabilizing the crystal lattice. Complementary techniques include:
- NMR : Chemical shifts for thiomorpholinomethyl protons (δ 2.8–3.2 ppm) and carbonyl carbons (δ ~195 ppm).
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 2550 cm⁻¹ (S-C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antifungal vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., fungal strain specificity or inflammation models). To address this:
- Conduct dose-response studies (0.1–100 µM) across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation) and fungal species (e.g., Candida albicans).
- Compare metabolite profiles using LC-MS/MS to identify active derivatives (e.g., hydroxylated metabolites with altered activity) .
- Example Data :
| Bioassay | IC₅₀ (µM) | Model System | Reference |
|---|---|---|---|
| Antifungal | 12.3 | C. albicans | |
| Anti-inflammatory | 45.7 | LPS-induced macrophages |
Q. What advanced analytical methods quantify trace levels of this compound in environmental or biological matrices?
- Methodological Answer : Ultra-trace analysis (detection limits <1 ng/L) requires:
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 227 → 152 (quantifier) and 227 → 121 (qualifier).
- Sample Prep : Solid-phase extraction (SPE) with Oasis HLB cartridges, eluted with methanol .
Q. How do structural modifications (e.g., thiomorpholinomethyl vs. methoxy substituents) influence pharmacokinetic properties?
- Methodological Answer : Perform comparative SAR studies:
- LogP Measurements : Thiomorpholinomethyl groups increase lipophilicity (LogP ~3.2) vs. methoxy derivatives (LogP ~2.5), enhancing membrane permeability .
- Metabolic Stability : Incubate with liver microsomes; thiomorpholinomethyl analogs show slower clearance (t₁/₂ = 120 min) due to reduced cytochrome P450 oxidation .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodological Answer : Difficulty in obtaining single crystals stems from conformational flexibility. Solutions include:
- Slow evaporation from ethanol at 4°C.
- Seeding with isostructural compounds (e.g., 4-methoxy-4'-methylbenzophenone) to template growth .
Methodological Notes
- Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to cluster bioactivity data by experimental variables .
- Safety Handling : While not explicitly commercial, lab safety protocols for thiomorpholinomethyl analogs include using fume hoods (due to sulfur volatility) and neutralization of acidic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
